molecular formula C19H24O4 B3029805 Hannokinol CAS No. 79120-40-4

Hannokinol

Cat. No.: B3029805
CAS No.: 79120-40-4
M. Wt: 316.4 g/mol
InChI Key: GZVIQGVWSNEONZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Hannokinol, a compound found in the Magnolia plant species, primarily targets BV2 microglial cells . It significantly inhibits lipopolysaccharide-induced nitric oxide production in these cells at concentrations ranging from 1 microM to 100 microM .

Mode of Action

This compound interacts with its targets and results in significant changes. It exerts neuroprotective properties through a variety of mechanisms . It is known for its anxiolytic, analgesic, antidepressant, antithrombotic, antimicrobial, antispasmodic, anti-tumorigenic, and neuroprotective properties . It also affects multiple signaling pathways, molecular and cellular targets including nuclear factor-κB (NF-κB), STAT3, epidermal growth factor receptor (EGFR), cell survival signaling, cell cycle, cyclooxygenase and other inflammatory mediators .

Biochemical Pathways

This compound affects several biochemical pathways. It is known to inhibit metabolic syndrome and non-alcoholic fatty liver disease progression through AMPK activation . It also has known anti-inflammatory activity through inhibition of protein kinase C, mitogen-activated protein kinase, and other multiple pathways .

Pharmacokinetics

When delivered intraperitoneally at 250 mg/kg, it has a plasma half-life of around 4-6 hours .

Result of Action

This compound has several molecular and cellular effects. It has been found to mitigate cerebral edema and neurobehavioral impairments following subarachnoid hemorrhage by enhancing mitochondrial fusion. This mechanism helps to maintain the structure of mitochondria, safeguard their functionality, and support the survival of neural cells .

Biochemical Analysis

Biochemical Properties

Hannokinol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It shows antiproliferative activity against several cell lines, including SMMC-7721, HepG-2, Hela, and A549

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the proliferation of cancer cells . It also shows antioxidant activities, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Comparison with Similar Compounds

Hannokinol can be compared to other similar compounds such as honokiol and magnolol. These compounds share similar chemical structures but differ in their physicochemical properties and stability . Honokiol, for example, is less stable than this compound and magnolol, particularly at neutral and basic pH values . all three compounds exhibit significant biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Conclusion

This compound is a compound with significant potential in various scientific research fields due to its diverse biological activities and unique chemical structure. Its synthesis involves several key steps, and it undergoes various chemical reactions to form essential intermediates. Its applications in chemistry, biology, medicine, and traditional Chinese medicine highlight its importance as a valuable compound for further research and development.

Properties

IUPAC Name

1,7-bis(4-hydroxyphenyl)heptane-3,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,18-23H,5-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVIQGVWSNEONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(CC(CCC2=CC=C(C=C2)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20873753
Record name 1,7-Bis(4-hydroxyphenyl)-3,5-heptanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79120-40-4
Record name 1,7-Bis(4-hydroxyphenyl)-3,5-heptanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known biological activities of Hannokinol?

A1: Research suggests that this compound exhibits several biological activities, notably its potential as an anti-cancer and anti-inflammatory agent. Studies demonstrate that meso-Hannokinol can inhibit breast cancer bone metastasis by targeting the ROS/JNK/ZEB1 axis []. Additionally, it shows inhibitory effects against α-glucosidase and urease, suggesting potential applications in managing diabetes and stomach ulcers []. Furthermore, (+)-epicatechin and (-)-catechin, two components found in Amomum tsao-ko along with this compound, displayed anti-inflammatory activity by inhibiting nitric oxide production in LPS-treated murine macrophage RAW 264.7 cells [].

Q2: How does this compound interact with its targets to exert its biological effects?

A2: While the precise mechanisms of action are still under investigation, studies have provided some insights:

  • Breast Cancer Bone Metastasis Inhibition: Meso-Hannokinol appears to inhibit breast cancer bone metastasis by activating the ROS/JNK pathway, ultimately suppressing epithelial-mesenchymal transition (EMT) and the expression of matrix metalloproteinases (MMPs) like MMP-9 and MMP-13. These MMPs are crucial for cancer cell invasion and bone degradation [].
  • Anti-diabetic and Anti-ulcer Potential: this compound's ability to inhibit α-glucosidase suggests it might help regulate blood sugar levels, while its urease inhibition could contribute to managing Helicobacter pylori infections associated with stomach ulcers [].

Q3: What are the sources of this compound and other related compounds?

A4: this compound has been isolated from various plant sources. These include the rhizomes of Curcuma aromatica Salisb [], the whole plant of Amomum tsao-ko [], and the trunks of Gnetum montanum Markgr. []. Interestingly, these plants are traditionally used for medicinal purposes in various cultures, supporting the potential therapeutic benefits of this compound and related compounds.

Q4: What analytical methods are employed to characterize and quantify this compound?

A4: Researchers utilize various spectroscopic techniques for structural elucidation and identification of this compound. These include:

  • Circular Dichroism (CD): Used to analyze the chirality and absolute configuration of chiral molecules like this compound [].

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